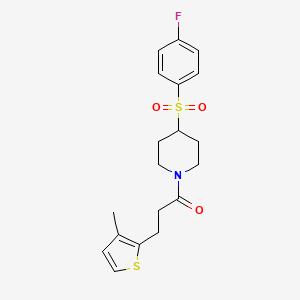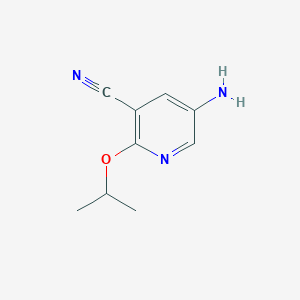
5-Amino-2-(propan-2-yloxy)pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-2-(propan-2-yloxy)pyridine-3-carbonitrile is a heterocyclic compound that features a pyridine ring substituted with an amino group, a propan-2-yloxy group, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-(propan-2-yloxy)pyridine-3-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-chloropyridine-3-carbonitrile.
Amination: The 2-chloropyridine-3-carbonitrile undergoes nucleophilic substitution with ammonia to introduce the amino group at the 5-position.
Alkylation: The resulting 5-amino-2-chloropyridine-3-carbonitrile is then subjected to alkylation with isopropyl alcohol in the presence of a base, such as potassium carbonate, to introduce the propan-2-yloxy group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can also help in maintaining consistent reaction conditions and improving yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The propan-2-yloxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Alkoxides in the presence of a base like sodium hydride can facilitate substitution reactions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary amines.
Substitution: Various alkoxy-substituted pyridine derivatives.
Scientific Research Applications
5-Amino-2-(propan-2-yloxy)pyridine-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be employed in the study of enzyme inhibitors or receptor ligands due to its structural features.
Mechanism of Action
The mechanism of action of 5-Amino-2-(propan-2-yloxy)pyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the amino and carbonitrile groups allows for interactions with various biological molecules, influencing pathways involved in disease processes.
Comparison with Similar Compounds
5-Amino-2-(methoxy)pyridine-3-carbonitrile: Similar structure but with a methoxy group instead of a propan-2-yloxy group.
5-Amino-2-(ethoxy)pyridine-3-carbonitrile: Contains an ethoxy group instead of a propan-2-yloxy group.
5-Amino-2-(butoxy)pyridine-3-carbonitrile: Features a butoxy group in place of the propan-2-yloxy group.
Uniqueness: 5-Amino-2-(propan-2-yloxy)pyridine-3-carbonitrile is unique due to the specific steric and electronic effects imparted by the propan-2-yloxy group. This can influence its reactivity and interactions with biological targets, making it distinct from its analogs with different alkoxy groups.
Properties
IUPAC Name |
5-amino-2-propan-2-yloxypyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-6(2)13-9-7(4-10)3-8(11)5-12-9/h3,5-6H,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRANYEYCQTYTRE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=N1)N)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
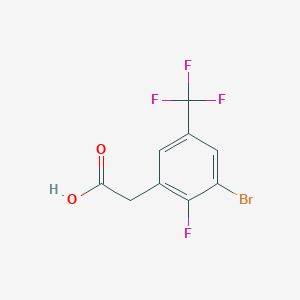
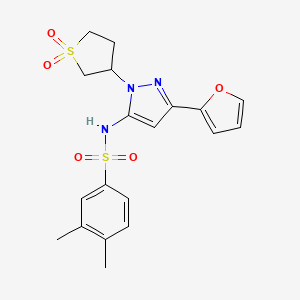
![N-(4-((1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)sulfonyl)phenyl)acetamide](/img/structure/B2372232.png)
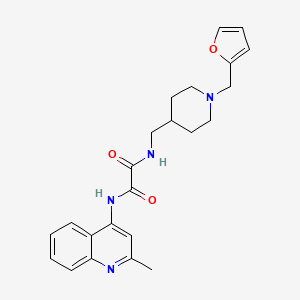
![N-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-N-(1-ethylpiperidin-3-yl)prop-2-enamide](/img/structure/B2372236.png)
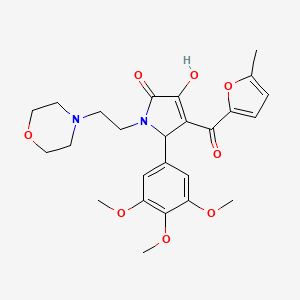
![N-[cyano(cyclohexyl)methyl]-2-(1-ethyl-1H-indol-3-yl)acetamide](/img/structure/B2372240.png)
![methyl 5-[(2,2,2-trifluoroacetyl)amino]piperidine-3-carboxylate](/img/structure/B2372242.png)

![{2-[(4-methylphenyl)sulfanyl]-3-pyridinyl}methyl N-(2,6-dimethylphenyl)carbamate](/img/structure/B2372245.png)
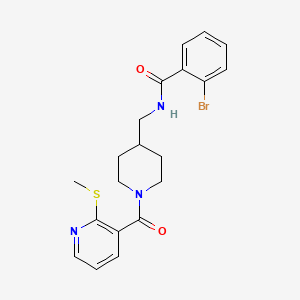
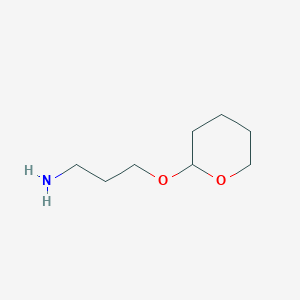
![tert-Butyl 3-amino-6,7-dihydroisoxazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B2372249.png)
